N-(5-Chloro-1,3,4-thiadiazol-2-yl)-N'-(3,4-dichlorophenyl)urea
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Overview
Description
N-(5-Chloro-1,3,4-thiadiazol-2-yl)-N’-(3,4-dichlorophenyl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as agriculture, medicine, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-1,3,4-thiadiazol-2-yl)-N’-(3,4-dichlorophenyl)urea typically involves the reaction of 5-chloro-1,3,4-thiadiazole-2-amine with 3,4-dichlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-1,3,4-thiadiazol-2-yl)-N’-(3,4-dichlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-(5-Chloro-1,3,4-thiadiazol-2-yl)-N’-(3,4-dichlorophenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5-Chloro-1,3,4-thiadiazol-2-yl)-N’-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Chloro-1,3,4-thiadiazol-2-yl)-N’-(4-chlorophenyl)urea
- N-(5-Chloro-1,3,4-thiadiazol-2-yl)-N’-(2,4-dichlorophenyl)urea
- N-(5-Chloro-1,3,4-thiadiazol-2-yl)-N’-(3,5-dichlorophenyl)urea
Uniqueness
N-(5-Chloro-1,3,4-thiadiazol-2-yl)-N’-(3,4-dichlorophenyl)urea is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity. The presence of multiple chlorine atoms can enhance its stability and resistance to degradation, making it a valuable compound for various applications.
Properties
CAS No. |
61516-49-2 |
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Molecular Formula |
C9H5Cl3N4OS |
Molecular Weight |
323.6 g/mol |
IUPAC Name |
1-(5-chloro-1,3,4-thiadiazol-2-yl)-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C9H5Cl3N4OS/c10-5-2-1-4(3-6(5)11)13-8(17)14-9-16-15-7(12)18-9/h1-3H,(H2,13,14,16,17) |
InChI Key |
HKDNVONJCSRPIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=NN=C(S2)Cl)Cl)Cl |
Origin of Product |
United States |
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